molecular formula C13H17BrO2 B13200404 (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane

Cat. No.: B13200404
M. Wt: 285.18 g/mol
InChI Key: GAOGCIRYYDYIOD-AAEUAGOBSA-N
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Description

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is a chiral compound with a specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane typically involves the bromination of a precursor molecule. One common method is the bromination of (2S,5R)-2-methyl-5-(3-methoxyphenyl)oxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of oxirane or other oxidized products.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its chiral nature.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane
  • (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane

Uniqueness

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is unique due to its specific bromomethyl group, which provides distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane

InChI

InChI=1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1

InChI Key

GAOGCIRYYDYIOD-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CBr

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(OC2)CBr

Origin of Product

United States

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